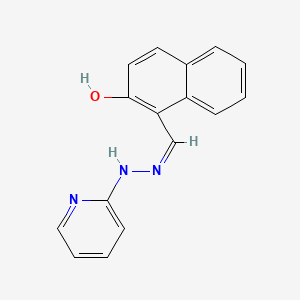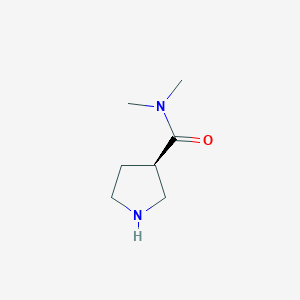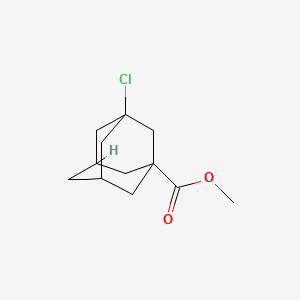![molecular formula C25H28Cl2FN3O2 B1649781 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1048912-74-8](/img/structure/B1649781.png)
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes cyclopentyl, dichlorobenzoyl, piperazino, and fluoro-methylphenyl groups.
Vorbereitungsmethoden
The synthesis of 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the dichlorobenzoyl group. The final step involves the coupling of the cyclopentyl and fluoro-methylphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperazine derivatives and acetamide compounds. What sets 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazino]-N-(4-fluorobenzyl)acetamide
- Other piperazine derivatives with different substituents
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
1048912-74-8 |
|---|---|
Molekularformel |
C25H28Cl2FN3O2 |
Molekulargewicht |
492.4 |
IUPAC-Name |
2-cyclopentyl-2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H28Cl2FN3O2/c1-16-6-8-19(15-22(16)28)29-24(32)23(17-4-2-3-5-17)30-10-12-31(13-11-30)25(33)18-7-9-20(26)21(27)14-18/h6-9,14-15,17,23H,2-5,10-13H2,1H3,(H,29,32) |
InChI-Schlüssel |
DQTZBBVQCMFNNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2CCCC2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2CCCC2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1649706.png)






![Phenol, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1649718.png)

![3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile](/img/structure/B1649721.png)
